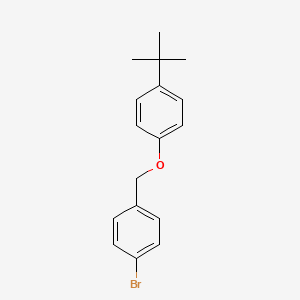
4-Bromobenzyl-(4-tert-butylphenyl)ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromobenzyl-(4-tert-butylphenyl)ether is a useful research compound. Its molecular formula is C17H19BrO and its molecular weight is 319.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Bromobenzyl-(4-tert-butylphenyl)ether is a compound of interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure consists of a bromobenzyl moiety linked to a tert-butylphenyl ether, which influences its biological interactions and pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, inhibitors targeting histone acetyltransferases (HATs), such as p300/CBP, have shown promise in cancer therapy. These inhibitors can suppress the proliferation of tumor cell lines at low concentrations (EC50 values ranging from 1-3 µM) and affect gene expression related to cancer pathways .
Table 1: Summary of Anticancer Activity of Related Compounds
| Compound | Target | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | p300/CBP HAT | 1-3 | Inhibition of acetylation and gene transcription |
| Thiophene-2-carbamide | p300 HAT | 8.6 | Competitive inhibition against histone substrates |
| Compound with piperidine | p300 HAT | 1.8 | Strong inhibition with bromine substitution |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound may also possess anti-inflammatory effects. Molecular docking studies suggest that derivatives with similar structures inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways. This inhibition can lead to reduced pain and inflammation in various models .
Study on Analgesic Activity
A recent study synthesized new compounds featuring a similar structural motif to evaluate their analgesic activity through writhing and hot plate tests. The most active compound demonstrated significant pain relief without acute toxicity, indicating a favorable safety profile . This suggests that this compound could be further explored for its analgesic potential.
Toxicity Assessment
Toxicological evaluations have indicated that compounds with similar structures exhibit low toxicity in vivo. Histopathological assessments showed no significant adverse effects on major organs, supporting their potential use in therapeutic applications .
The biological activity of this compound is believed to stem from its ability to modulate key signaling pathways involved in cancer progression and inflammation:
- Histone Acetylation : By inhibiting HATs, the compound may alter the acetylation status of histones, affecting gene expression associated with tumor growth.
- COX-2 Inhibition : The ability to inhibit COX-2 suggests a mechanism for reducing inflammatory responses, which is crucial in managing pain and inflammation-related disorders.
特性
IUPAC Name |
1-bromo-4-[(4-tert-butylphenoxy)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-17(2,3)14-6-10-16(11-7-14)19-12-13-4-8-15(18)9-5-13/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZCRQOTCNTTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














